molecular formula C15H25BO5 B11838449 (2,4,6-Tripropoxyphenyl)boronic acid CAS No. 917981-29-4

(2,4,6-Tripropoxyphenyl)boronic acid

Cat. No.: B11838449
CAS No.: 917981-29-4
M. Wt: 296.17 g/mol
InChI Key: MJAMSTLAPKLLGW-UHFFFAOYSA-N
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Description

(2,4,6-Tripropoxyphenyl)boronic acid is an organoboron compound characterized by the presence of three propoxy groups attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tripropoxyphenyl)boronic acid typically involves the reaction of 2,4,6-tripropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, often around -78°C to 0°C

    Reagents: 2,4,6-tripropoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and the use of automated reactors to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Tripropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The propoxy groups can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed via substitution reactions.

Scientific Research Applications

(2,4,6-Tripropoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (2,4,6-Tripropoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.

Comparison with Similar Compounds

  • (2,4,6-Triisopropylphenyl)boronic acid
  • (2,4,6-Trimethylphenyl)boronic acid
  • (2,4,6-Trifluorophenyl)boronic acid

Comparison:

  • (2,4,6-Triisopropylphenyl)boronic acid: Similar in structure but with isopropyl groups instead of propoxy groups, leading to different steric and electronic properties.
  • (2,4,6-Trimethylphenyl)boronic acid: Contains methyl groups, making it less bulky and potentially more reactive in certain conditions.
  • (2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.

Properties

CAS No.

917981-29-4

Molecular Formula

C15H25BO5

Molecular Weight

296.17 g/mol

IUPAC Name

(2,4,6-tripropoxyphenyl)boronic acid

InChI

InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3

InChI Key

MJAMSTLAPKLLGW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O

Origin of Product

United States

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